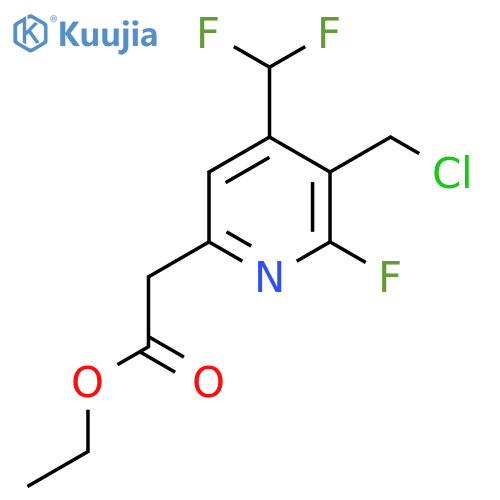

Cas no 1806020-29-0 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate)

1806020-29-0 structure

商品名:Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate

CAS番号:1806020-29-0

MF:C11H11ClF3NO2

メガワット:281.658752679825

CID:4885320

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate

-

- インチ: 1S/C11H11ClF3NO2/c1-2-18-9(17)4-6-3-7(10(13)14)8(5-12)11(15)16-6/h3,10H,2,4-5H2,1H3

- InChIKey: TVHQTJRZMNSWBP-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(N=C(CC(=O)OCC)C=C1C(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 281

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029032196-250mg |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate |

1806020-29-0 | 95% | 250mg |

$989.80 | 2022-04-01 | |

| Alichem | A029032196-500mg |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate |

1806020-29-0 | 95% | 500mg |

$1,701.85 | 2022-04-01 | |

| Alichem | A029032196-1g |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate |

1806020-29-0 | 95% | 1g |

$3,184.50 | 2022-04-01 |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1806020-29-0 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬